(1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl)boronic acid

Medicinal chemistry Kinase inhibitor design Building block procurement

(1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl)boronic acid (CAS 2204252-93-5, MF C₇H₈BN₃O₂, MW 176.97) is a heteroaryl boronic acid building block characterized by a fused pyrazolo[4,3-b]pyridine core with N1-methyl substitution and a boronic acid handle at the pyridine 6-position. This specific topological arrangement of the methyl group, the pyridine nitrogen, and the pyrazole N2 position distinguishes it from regioisomeric pyrazolopyridine boronic acids (e.g., pyrazolo[3,4-b]pyridin-5-yl or pyrazolo[4,3-b]pyridin-3-yl variants) and from its N–H parent analog, (1H-pyrazolo[4,3-b]pyridin-6-yl)boronic acid (CAS 3027436-77-4).

Molecular Formula C7H8BN3O2
Molecular Weight 176.97 g/mol
Cat. No. B13544846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl)boronic acid
Molecular FormulaC7H8BN3O2
Molecular Weight176.97 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(C=NN2C)N=C1)(O)O
InChIInChI=1S/C7H8BN3O2/c1-11-7-2-5(8(12)13)3-9-6(7)4-10-11/h2-4,12-13H,1H3
InChIKeyGYAPIZVBNHKKBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Sourcing (1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl)boronic acid (CAS 2204252-93-5) Requires More Than a Generic Boronic Acid Specification


(1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl)boronic acid (CAS 2204252-93-5, MF C₇H₈BN₃O₂, MW 176.97) is a heteroaryl boronic acid building block characterized by a fused pyrazolo[4,3-b]pyridine core with N1-methyl substitution and a boronic acid handle at the pyridine 6-position . This specific topological arrangement of the methyl group, the pyridine nitrogen, and the pyrazole N2 position distinguishes it from regioisomeric pyrazolopyridine boronic acids (e.g., pyrazolo[3,4-b]pyridin-5-yl or pyrazolo[4,3-b]pyridin-3-yl variants) and from its N–H parent analog, (1H-pyrazolo[4,3-b]pyridin-6-yl)boronic acid (CAS 3027436-77-4) . The scaffold's documented role in generating potent PD-1/PD-L1 interaction inhibitors (lead compound IC₅₀ = 9.6 nM) further elevates procurement fidelity requirements, as even subtle analog substitution alters both target engagement and physicochemical properties [1].

Why Generic Substitution Fails for (1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl)boronic acid: A Comparator-Driven Procurement Analysis


Substituting this compound with a seemingly analogous pyrazolopyridine boronic acid cannot be done without quantitative justification. The N1-methyl group, 6-position boronic acid attachment, and [4,3-b] ring fusion each exert measurable effects on molecular properties that dictate downstream performance. Even a regioisomer sharing the identical molecular formula (C₇H₈BN₃O₂, MW 176.97)—such as (2-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid (CAS 2304634-03-3)—differs in the fusion pattern and boronic acid placement, which alters both electronic distribution and steric accessibility . The addition of a 3-amino substituent shifts the topological polar surface area (TPSA) by 26.02 Ų and LogP by 0.42 units relative to the target compound, directly affecting membrane permeability and solubility profiles . Critically, the 1-methyl-1H-pyrazolo[4,3-b]pyridine scaffold has produced a PD-1/PD-L1 inhibitor (D38) with an IC₅₀ of 9.6 nM [1]; analog-driven SAR within this study demonstrates that structural modifications at the pyridine ring directly modulate inhibitory potency, making procurement of the correct building block essential for reproducible lead optimization campaigns.

Comparator-Backed Quantitative Evidence: How (1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl)boronic acid Differentiates from Its Closest Analogs


Regioisomeric Differentiation: [4,3-b] vs. [3,4-b] Pyrazolopyridine Boronic Acid Scaffolds

The target compound is the only commercially cataloged boronic acid combining the 1-methyl-1H-pyrazolo[4,3-b]pyridine scaffold with boronic acid functionality at the pyridine 6-position (CAS 2204252-93-5). Its direct regioisomer, (2-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid (CAS 2304634-03-3), shares the identical molecular formula (C₇H₈BN₃O₂, MW 176.97) but differs in ring fusion geometry ([4,3-b] vs. [3,4-b]), methyl group placement (N1 vs. N2), and boronic acid attachment point (6-position vs. 5-position) . In medicinal chemistry, the [4,3-b] scaffold has been specifically validated as a PD-1/PD-L1 inhibitor pharmacophore, achieving a lead compound IC₅₀ of 9.6 nM in HTRF assays—a biological activity that cannot be assumed for the [3,4-b] regioisomer without equivalent validation data [1].

Medicinal chemistry Kinase inhibitor design Building block procurement

N-Methylation Effect on Physicochemical Properties: Target vs. N–H Parent Analog

The N1-methyl substitution differentiates the target compound from its N–H parent, (1H-pyrazolo[4,3-b]pyridin-6-yl)boronic acid (CAS 3027436-77-4, MF C₆H₆BN₃O₂, MW 162.94). The methyl group increases molecular weight by 14.03 Da (176.97 vs. 162.94) and modifies the hydrogen-bond donor/acceptor profile, eliminating the pyrazole N–H donor present in the parent . Although direct experimental LogP and TPSA values for the parent are not publicly available in the accessed databases, the computed TPSA of 71.17 and LogP of -1.3519 for the target compound reflect the influence of N-methylation on polarity and lipophilicity. In the broader context of heterocyclic boronic acid chemistry, N-alkylation of pyrazole boronic acids has been shown to influence both Suzuki coupling reactivity and protodeboronation rates, with N-substitution generally enhancing stability relative to the free N–H form [1].

Physicochemical profiling Lead optimization ADME prediction

Quantified TPSA and LogP Differentiation from the 3-Amino Analog

The target compound is distinguished from the 3-amino-substituted analog, (3-amino-1-methyl-1H-pyrazolo[4,3-b]pyridin-6-yl)boronic acid (CAS 3047132-43-1), by quantitatively meaningful differences in computed TPSA and LogP. The absence of a 3-amino group results in a TPSA that is 26.02 Ų lower (71.17 vs. 97.19 Ų) and a LogP that is 0.4178 units higher (-1.3519 vs. -1.7697) . These differences are pharmacokinetically meaningful: a TPSA below 90 Ų is generally associated with improved membrane permeability, while TPSA values above 90 Ų are characteristic of compounds with reduced passive diffusion [1]. The target compound's TPSA of 71.17 Ų places it in a more favorable permeability range compared to the 3-amino analog's TPSA of 97.19 Ų.

Drug-likeness Polar surface area Membrane permeability

Commercial Availability and Purity Benchmarking Against the 1,3-Dimethyl Analog

The target compound is commercially stocked with a certified purity of 98% (HPLC) and is available in 1g quantities from Leyan (Cat. No. 1877345) . Its closest dimethyl-substituted analog, (1,3-dimethylpyrazolo[4,3-b]pyridin-6-yl)boronic acid (CAS 1902976-97-9, MF C₈H₁₀BN₃O₂, MW 190.99), contains an additional methyl group at the pyrazole 3-position, increasing molecular weight by 14.02 Da and adding steric bulk adjacent to the boronic acid attachment point . The 1,3-dimethyl analog is available from commercial sources but with its own distinct CAS registry, confirming it is not a drop-in replacement. In pyrazole boronic acid chemistry, the presence of a 3-substituent adjacent to the boronic acid-bearing ring can sterically influence transmetalation rates in Suzuki-Miyaura couplings—an effect documented across pyrazole boronic acid series but not yet quantified in a direct head-to-head study for these specific compounds [1].

Supply chain Purity specification Procurement readiness

Scaffold-Specific Biological Validation: PD-1/PD-L1 Inhibitor Series Requires Exact Building Block Identity

The 1-methyl-1H-pyrazolo[4,3-b]pyridine scaffold has been specifically validated in a peer-reviewed PD-1/PD-L1 inhibitor discovery program. The lead compound D38—derived from this scaffold via synthetic elaboration at positions accessible through the 6-boronic acid handle—inhibited the PD-1/PD-L1 interaction with an IC₅₀ of 9.6 nM in the HTRF biochemical assay and an EC₅₀ of 1.61 µM in a cellular coculture model (PD-L1/TCR activator-expressing CHO cells with PD-1-expressing Jurkat cells) [1][2]. The structure-activity relationship (SAR) study demonstrated that modifications to the pyridine ring region—the very site where the boronic acid handle enables derivatization—directly modulated inhibitory potency [1]. No equivalent validation data have been identified for other pyrazolopyridine boronic acid regioisomers or substitution variants. This makes the exact building block identity critical for any research program aiming to replicate or extend these findings.

Cancer immunotherapy PD-1/PD-L1 Structure-activity relationship

Procurement-Ready Application Scenarios Where (1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl)boronic acid Delivers Differentiated Value


PD-1/PD-L1 Small-Molecule Inhibitor Lead Optimization and Library Synthesis

For medicinal chemistry teams pursuing small-molecule PD-1/PD-L1 antagonists, this compound provides direct access to a scaffold validated by the 9.6 nM IC₅₀ lead D38 [1]. The 6-position boronic acid enables Suzuki-Miyaura diversification of the pyridine ring, the region identified by SAR as critical for potency modulation. Using the correct CAS 2204252-93-5 building block ensures synthetic intermediates match the published series, enabling reproducible structure-activity exploration without introducing uncharacterized regioisomeric variables.

Kinase Inhibitor Fragment-Based Drug Discovery Requiring Low-TPSA Boronic Acid Building Blocks

The TPSA of 71.17 Ų positions this compound below the 90 Ų threshold associated with favorable membrane permeability, making it a preferred boronic acid fragment for CNS-targeted or orally bioavailable kinase inhibitor programs. Procurement of the 3-amino analog (TPSA 97.19 Ų) would place derived products in a less favorable permeability range , underscoring the importance of correct building block selection at the fragment stage.

Suzuki-Miyaura Cross-Coupling with Sterically Demanding Aryl Halide Partners

The absence of a 3-methyl substituent on the pyrazole ring distinguishes this compound from the 1,3-dimethyl analog (CAS 1902976-97-9, MW 190.99) . For coupling reactions involving sterically hindered aryl halides or ortho-substituted partners, the reduced steric bulk adjacent to the boronic acid—a factor recognized in pyrazole boronic acid reactivity studies [2]—may facilitate more efficient transmetalation, though direct head-to-head coupling yield data for this specific pair remain to be generated.

Analytical Method Development and Quality Control for Pyrazolopyridine Boronic Acid Supply Chains

The availability of computed TPSA (71.17), LogP (-1.3519), and defined purity specifications (98%) from reputable vendors provides analysts with reference values for identity confirmation and purity assessment. The distinct CAS registry (2204252-93-5) and MDL number (MFCD26517972) enable unambiguous differentiation from the N–H parent (CAS 3027436-77-4) and regioisomeric species during incoming quality control, reducing the risk of misidentified inventory in multi-building-block screening collections.

Quote Request

Request a Quote for (1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.